molecular formula C8H18OP+ B15177229 Phosphine oxide, bis(1-methylpropyl)- CAS No. 129848-52-8

Phosphine oxide, bis(1-methylpropyl)-

Cat. No.: B15177229
CAS No.: 129848-52-8
M. Wt: 161.20 g/mol
InChI Key: UJECEZFSGULMRS-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compounds and Their Significance in Chemical Sciences

Organophosphorus compounds are a broad class of chemical entities that feature a phosphorus atom bonded to organic substituents. The field is diverse, largely due to phosphorus's ability to exist in various oxidation states, most commonly P(III) and P(V). This variability gives rise to a wide array of functional groups, including phosphines, phosphonium (B103445) salts, phosphites, phosphonates, phosphinates, and phosphine (B1218219) oxides.

The significance of these compounds in chemical sciences is extensive. They are crucial in industrial applications, serving as pesticides, flame retardants, and plasticizers. In the realm of pharmaceuticals, organophosphorus moieties are found in drugs for treating diseases like cancer and cardiovascular disorders. smu.ca Furthermore, they play a pivotal role in synthetic organic chemistry as reagents and catalysts. For instance, phosphines are widely used as ligands for transition metal catalysts in reactions that are fundamental to modern chemical synthesis, such as cross-coupling reactions. Their role as nucleophilic catalysts is also well-established in various organic transformations.

The table below summarizes some key classes of organophosphorus compounds and their primary areas of application.

Compound ClassGeneral StructureOxidation State of PKey Applications
PhosphinesR₃PIIILigands in catalysis, Organic synthesis reagents
Phosphonium Salts[R₄P]⁺X⁻VPhase-transfer catalysts, Wittig reaction precursors
PhosphitesP(OR)₃IIILigands, Reagents in Michaelis-Arbuzov reaction
PhosphonatesRP(=O)(OR')₂VPharmaceuticals (e.g., bisphosphonates), Herbicides
PhosphinatesR₂P(=O)(OR')VHerbicides, Flame retardants
Phosphine OxidesR₃P=OVLigands, Reagents, By-products of reactions

This table provides a generalized overview of major organophosphorus compound classes.

The Role of Phosphine Oxides within Organophosphorus Chemistry

Phosphine oxides, characterized by the general formula R₃P=O, are tetracoordinate P(V) compounds. researchgate.net The phosphorus-oxygen (P=O) bond is highly polar and strong, which imparts significant thermal stability to these molecules. researchgate.net Historically, phosphine oxides were often regarded as simple by-products, particularly from important synthetic methods like the Wittig reaction. mdpi.com However, their utility and importance are now widely recognized in various areas of chemical research. researchgate.net

Phosphine oxides serve as valuable ligands in coordination chemistry and homogeneous catalysis. mdpi.com Their ability to form stable complexes with a variety of metal ions is a key feature of their chemical behavior. The oxygen atom in the phosphoryl group acts as a hard Lewis base, readily coordinating to metal centers. This coordination can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity. For example, bisphosphine mono-oxides have been investigated as hemilabile, bidentate ligands in palladium-catalyzed C-H functionalization reactions, where their partial oxidation is crucial for catalyst activation. nih.gov

Furthermore, phosphine oxides are not merely stable end-products but can also be chemically transformed. They can be reduced back to the corresponding phosphines, which is a critical step in catalytic cycles where the phosphine is used as a catalyst. They also serve as precursors for the synthesis of other valuable organophosphorus compounds.

Specific Academic Research Focus on Dialkylphosphine Oxides, including Bis(1-methylpropyl)phosphine Oxide

Within the broader family of phosphine oxides, dialkylphosphine oxides [R₂P(O)H] represent a significant subclass that has garnered considerable academic interest. These secondary phosphine oxides (SPOs) are versatile intermediates in organophosphorus synthesis due to the reactivity of the P-H bond.

Recent research has focused on developing novel synthetic routes to dialkylphosphine oxides. Modern methods aim to be more efficient and environmentally friendly, for instance, through the multicomponent synthesis from white phosphorus (P₄) without a chlorination step, utilizing photocatalysis. semanticscholar.orgresearchgate.net Such approaches avoid the use of hazardous reagents like phosphorus trichloride (B1173362) (PCl₃). semanticscholar.org

Dialkylphosphine oxides are crucial starting materials for creating a diverse range of more complex phosphorus compounds. researchgate.net They have been successfully employed in catalytic asymmetric transformations, such as the phospha-Michael reaction, to produce chiral phosphine oxides with high enantioselectivity. mdpi.com Additionally, research has demonstrated their utility in Ni/photoredox-catalyzed cross-coupling reactions to form C(sp²)-P(O) bonds, a method that is compatible with sensitive functional groups and applicable in late-stage functionalization of drug-like molecules. smu.ca The development of synthetic routes to unsymmetrical bis(phosphine) oxides often proceeds via secondary phosphine oxide precursors, highlighting their role as key building blocks. nih.gov

While extensive research exists for the general class of dialkylphosphine oxides, specific academic studies focusing solely on Phosphine oxide, bis(1-methylpropyl)- (also known as bis(sec-butyl)phosphine oxide) are less prevalent in the literature. However, its existence and utility are noted, particularly as an intermediate in organic synthesis and as a ligand in catalysis. nih.gov A related compound, bis(β-carboxyethyl) sec-butyl phosphine oxide, has been patented for its use as a component in the production of fiber-forming polyamides, indicating industrial relevance for structures containing the bis(sec-butyl)phosphine oxide core. researchgate.net

The table below lists some properties of a representative dialkylphosphine oxide, providing context for the characteristics of this class of compounds.

PropertyValue
Compound Name Di-tert-butylphosphine (B3029888) oxide
CAS Number 684-19-5
Molecular Formula C₈H₁₉OP
Molecular Weight 162.21 g/mol
Physical Form Solid
Melting Point 74-82 °C

Data for Di-tert-butylphosphine oxide, a structurally related dialkylphosphine oxide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129848-52-8

Molecular Formula

C8H18OP+

Molecular Weight

161.20 g/mol

IUPAC Name

di(butan-2-yl)-oxophosphanium

InChI

InChI=1S/C8H18OP/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3/q+1

InChI Key

UJECEZFSGULMRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[P+](=O)C(C)CC

Origin of Product

United States

Coordination Chemistry and Ligand Design Principles of Bis 1 Methylpropyl Phosphine Oxide

Fundamental Coordination Modes of Phosphine (B1218219) Oxide Ligands

Phosphine oxides (R₃P=O) are classified as hard Lewis bases, a characteristic dictated by the highly polar phosphorus-oxygen bond. This polarity results in a significant negative charge on the oxygen atom, making it the primary site for coordination with metal centers. researchgate.net Consequently, phosphine oxides almost invariably bind to metals through an M-O linkage. researchgate.net Upon complexation, the P-O bond distance typically elongates by a small margin (around 2%), which is consistent with the stabilization of the ionic resonance structure of the P=O bond. researchgate.net

Phosphorus donor ligands that also contain other heteroatoms like oxygen are of great importance in coordination chemistry and can exhibit a variety of coordination modes, including monodentate, bidentate, chelating, and bridging. researchgate.net While simple trialkyl or triaryl phosphine oxides function as monodentate ligands, more complex molecules incorporating one or more phosphine oxide moieties can engage in more intricate binding. For instance, ligands containing two phosphine oxide groups can act as bidentate chelating or bridging ligands, forming stable ring structures or linking multiple metal centers, respectively. researchgate.net

Secondary phosphine oxides (SPOs), which have the formula R₂P(O)H, introduce another layer of complexity. These molecules exist in tautomeric equilibrium with their phosphinous acid form (R₂P-OH). wikipedia.org While the oxide form is generally more stable, coordination to a metal can shift the equilibrium toward the phosphinous acid tautomer, allowing the ligand to bind through the phosphorus atom like a traditional phosphine. rsc.org This dual reactivity makes SPOs versatile ligands in catalysis. wikipedia.orgrsc.org

Hemilabile Ligand Behavior in Transition Metal Complexes

Hemilability is a critical concept in modern ligand design, describing a ligand that coordinates to a metal center through two or more different donor atoms, one of which can reversibly dissociate. researchgate.net This dissociation opens a coordination site on the metal, facilitating substrate binding and catalytic activity. researchgate.net Mixed phosphine-phosphine oxide ligands are archetypal examples of hemilabile systems. researchgate.net These ligands contain a "soft" phosphine donor, which forms a strong, covalent bond with transition metals, and a "hard" phosphine oxide donor, which forms a weaker, more labile dative bond. researchgate.netresearchgate.net

The phosphine oxide moiety can be displaced from the metal's coordination sphere by solvents or substrates, yet it remains tethered to the complex via the stronger phosphine-metal bond. researchgate.netwikipedia.org This dynamic behavior is crucial in many catalytic processes where the generation of a vacant coordination site is a key step in the catalytic cycle. soton.ac.uk The investigation of mixed phosphine-phosphine oxide ligands has been driven by this behavior, as they can lead to different reaction outcomes compared to conventional bis(phosphine) ligands. researchgate.net

Complexation Studies with Transition Metals

The ability of phosphine oxides to form stable complexes makes them valuable ligands in transition metal chemistry. soton.ac.uk Their electronic and steric properties can be tuned by varying the substituents on the phosphorus atom, influencing the reactivity and stability of the resulting metal complexes.

Phosphine oxides, and particularly bisphosphine mono-oxides (BPMOs), have emerged as a promising class of hemilabile ligands for palladium catalysis. soton.ac.uk It has been recognized that in many palladium-catalyzed reactions using bisphosphine ligands, the in situ formation of the corresponding mono-oxide may be responsible for generating the true catalytically active species. rsc.org This often occurs when a Pd(II) precursor is reduced to Pd(0) by the phosphine ligand, which is concurrently oxidized to the phosphine oxide.

The phosphine oxide group can coordinate directly to Pd(II) centers, though this interaction is often weak and the P=O group is easily displaced by solvent molecules or other reagents. wikipedia.org This hemilability is advantageous, as the weakly coordinating oxide can stabilize the metal center while still allowing for the creation of an open site for catalysis. soton.ac.uk For example, phosphine oxides have been shown to act as stabilizing agents for Pd(0) nanoparticles, preventing their aggregation into inactive palladium black and thus maintaining catalytic activity throughout a reaction. soton.ac.uk

A variety of Pd(II) oxidative addition complexes bearing different BPMO ligands have been synthesized and characterized, demonstrating the versatility of these ligands. rsc.org The selective catalytic mono-oxidation of readily available bidentate phosphines provides an efficient route to these valuable hemilabile BPMO ligands.

Phosphine oxides also form well-defined complexes with other transition metals like rhodium and nickel. Cationic rhodium(I) complexes with the general formula [Rh(COD)(OER₃)₂]ClO₄ (where E=P) have been synthesized and characterized. The carbonylation of these complexes can lead to various rhodium carbonyl species.

In the context of catalysis, supramolecular ligands have been prepared using bisphosphine monoxides for rhodium-catalyzed asymmetric hydrogenation. In these systems, the phosphine oxide moiety may not coordinate directly to the rhodium center but instead participates in hydrogen bonding. This interaction plays a crucial role in orienting the substrate during the hydrogenation reaction, leading to high enantioselectivity.

Nickel complexes of phosphine oxides are also well-known. A classic example is NiCl₂(OP(C₆H₅)₃)₂, where two triphenylphosphine (B44618) oxide ligands are coordinated to the nickel(II) center through their oxygen atoms. researchgate.net

The coordination chemistry of phosphine oxides extends beyond transition metals to include main group elements. A series of tin(II) and lead(II) complexes with various phosphine oxide ligands have been synthesized and structurally characterized. soton.ac.uk The direct reaction of Sn(OTf)₂ or Pb(OTf)₂ with ligands such as triphenylphosphine oxide (OPPh₃) or trimethylphosphine (B1194731) oxide (OPMe₃) yields complexes with varying ligand-to-metal stoichiometries.

For example, complexes of the type [Sn(OPPh₃)ₙ][OTf]₂ (where n = 2, 3, or 4) and [Pb(OPR₃)₄][OTf]₂ (where R = Me, Ph) have been isolated. soton.ac.ukresearchgate.net X-ray crystallography allows for detailed comparison of the structural features of these divalent Group 14 complexes, revealing how coordination number and geometry are influenced by ligand sterics and the nature of the metal. In some cases, the in situ oxidation of phosphine ligands during reactions with lead(II) salts has also been observed to produce phosphine oxide complexes.

The table below summarizes representative Sn(II) and Pb(II) phosphine oxide complexes.

Compound FormulaMetal CenterPhosphine Oxide LigandKey Structural Features
[Sn(OPPh₃)₂][OTf]₂Sn(II)Triphenylphosphine oxide (OPPh₃)Two phosphine oxide ligands coordinated to tin. soton.ac.uk
[Sn(OPMe₃)₃][OTf]₂Sn(II)Trimethylphosphine oxide (OPMe₃)Three phosphine oxide ligands coordinated to tin. soton.ac.uk
[Pb(OPPh₃)₄(OTf)₂]Pb(II)Triphenylphosphine oxide (OPPh₃)Four phosphine oxide ligands coordinated to lead. researchgate.net
[Pb{Et₂(O)P(CH₂)₂P(O)Et₂}₂(NO₃)₂]Pb(II)1,2-Bis(diethylphosphinoyl)ethaneEight-coordinate lead in an infinite polymer structure.

Complexation and Coordination of Phosphine Oxides with f-Block Elements

Phosphine oxide ligands are exceptionally important in the coordination chemistry of f-block elements (lanthanides and actinides), primarily due to their application in solvent extraction processes for separating these elements from nuclear waste streams. rsc.org The strong affinity of the hard phosphine oxide oxygen donor for the hard f-block metal ions drives this chemistry.

Studies on carbamoylmethylphosphine oxide (CMPO) ligands and their derivatives show that their complexing ability is influenced by the substituents on the phosphorus atom. Ligands with longer alkyl chains exhibit enhanced complexation due to increased dispersion interactions. Theoretical and experimental studies have explored a wide range of phosphine oxide derivatives to optimize their extraction efficiency and selectivity for specific f-block elements like uranium(VI), thorium(IV), neodymium(III), and americium(III). rsc.org

Bidentate phosphine oxides, such as 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran, coordinate to lanthanide and actinide ions in a chelating fashion via the two phosphine oxide oxygen atoms. Depending on the stoichiometry, both 1:1 and 2:1 ligand-to-metal complexes can be formed. The coordination environment of the metal ion in these complexes is also heavily influenced by the counter-ion present. researchgate.net For instance, six-coordinate octahedral complexes of Dy³⁺, Er³⁺, and Yb³⁺ have been synthesized using bis(diphenylphosphino)methane (B1329430) dioxide as a bidentate ligand.

The photophysical properties of lanthanide complexes with phosphine oxide ligands are also of significant interest. The ligand can absorb energy and transfer it to the metal center, leading to characteristic metal-based luminescence, which is particularly strong for europium complexes. researchgate.net

The table below highlights various phosphine oxide ligands used in f-block element coordination.

Ligand TypeExample LigandTarget ElementsKey Findings
Bifunctional (CMPO)Carbamoylmethylphosphine oxideCe(III), Eu(III), Th(IV), U(VI), Am(III)Long alkyl chains on phosphorus enhance complexation via dispersion forces.
Bis(phosphine oxide)4,6-bis(diphenylphosphinoyl)dibenzofuranIn(III), Pr(III), Nd(III), Er(III), Pu(IV)Forms bidentate chelating complexes (POP'O').
Bis(phosphine oxide)Bis(diphenylphosphino)methane dioxideDy(III), Er(III), Yb(III)Forms six-coordinate octahedral complexes.
Pyridine N,P,P'-trioxides2,6-[R₂P(O)CH₂]₂C₅H₃NONd(III), Er(III), Yb(III)Forms both 1:1 and 2:1 ligand-to-metal complexes.

Coordination Chemistry of Bis(1-methylpropyl)phosphine Oxide with Lanthanide and Actinide Cations Remains an Unexplored Area of Research

Despite the broad interest in the coordination chemistry of phosphine oxide ligands with f-block elements for applications in separation science and catalysis, a thorough review of existing scientific literature reveals a significant gap in the understanding of the specific interactions between bis(1-methylpropyl)phosphine oxide and lanthanide or actinide cations. While extensive research has been conducted on a variety of other phosphine oxide ligands, detailed studies focusing solely on the coordination behavior of bis(1-methylpropyl)phosphine oxide with these ion groups are not currently available in the public domain.

The rational design of phosphine oxide ligands is a key strategy for achieving specific coordination geometries and electronic properties in the resulting metal complexes. This design process typically involves the systematic modification of the steric and electronic characteristics of the ligand to influence the coordination number, symmetry, and stability of the complex. The size and branching of the alkyl or aryl groups attached to the phosphorus atom, for instance, play a crucial role in determining the steric accessibility of the phosphoryl oxygen for metal binding. Similarly, the inductive effects of these substituents modulate the electron density on the oxygen atom, thereby influencing the strength of the metal-ligand bond.

Applications of Bis 1 Methylpropyl Phosphine Oxide in Catalysis and Organic Synthesis

Role as Ligands in Transition Metal-Catalyzed Transformations

Secondary phosphine (B1218219) oxides (SPOs) like bis(1-methylpropyl)phosphine oxide are valuable ligands in homogeneous catalysis. rsc.orgresearchgate.net They exist in a tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid form. rsc.orgresearchgate.net This equilibrium allows them to coordinate to a metal center as a trivalent phosphine ligand, while the pentavalent oxide form is generally more stable and air-resistant. rsc.orgresearchgate.net This dual nature is central to their rich coordination chemistry and catalytic applications. researchgate.net

Furthermore, the partial oxidation of bisphosphine ligands to bisphosphine mono-oxides (BPMOs) is a critical step in the formation of active catalytic species in numerous reactions. chemrxiv.orgacs.orgresearchgate.net These BPMO ligands, which feature both a phosphine and a phosphine oxide donor, exhibit hemilabile character, meaning one coordination site (the P=O group) can dissociate to open a site on the metal center for a substrate or reagent, which is crucial for catalytic turnover. rsc.org

Asymmetric Catalysis, including Asymmetric Hydrogenation and C-N Coupling

While bis(1-methylpropyl)phosphine oxide itself is achiral, the broader class of chiral phosphine oxides and related BPMOs are significant in asymmetric catalysis. Chiral bis-phosphines are well-established as privileged ligands for reactions like asymmetric hydrogenation. rsc.org The corresponding bis-phosphine mono-oxides (BPMOs) have also been shown to be highly effective, in some cases providing enhanced or even opposite enantioselection compared to their non-oxidized bisphosphine counterparts. rsc.org

In palladium-catalyzed asymmetric intramolecular C-N coupling reactions, the mono-oxidation of a chiral bisphosphine ligand has been identified as a critical event for achieving high efficiency and robustness. rsc.org Mechanistic studies have revealed that the in-situ formation of a BPMO-Pd(0) complex is the active catalyst, highlighting the importance of the phosphine oxide moiety in the catalytic cycle. researchgate.netrsc.org This principle underscores the potential utility of ligands like bis(1-methylpropyl)phosphine oxide as components of more complex, effective catalytic systems. The development of methods for the kinetic resolution of racemic secondary phosphine oxides has also provided access to enantioenriched P-chiral SPOs, which are valuable synthons and ligands for asymmetric catalysis. nih.gov

Hydroformylation and Hydrocarboxylation Reactions

Phosphine ligands are cornerstones in transition metal-catalyzed hydroformylation, a large-scale industrial process for aldehyde synthesis. While specific studies detailing the use of bis(1-methylpropyl)phosphine oxide in hydroformylation are not prominent, related phosphine oxide-containing ligands have been successfully employed. For instance, a rhodium complex featuring a phosphine oxide ligand demonstrated good conversion and regioselectivity in the hydroformylation of alkenes. researchgate.netnih.gov The bifunctional nature of SPOs, where the P-OH group of the phosphinous acid tautomer can participate in the reaction mechanism, makes them appealing for processes involving hydrogen activation. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Phosphine oxides have been shown to act as effective stabilizing ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. nih.govsigmaaldrich.comsigmaaldrich.com They can serve as labile ligands that prevent the decomposition of the palladium catalyst through mechanisms like agglomeration or oxidation, thereby improving reaction yields and reproducibility. nih.gov

The in-situ formation of bisphosphine mono-oxides (BPMOs) from bisphosphine ligands is particularly relevant. chemrxiv.org This partial oxidation is often not a deactivation pathway but a crucial step for catalyst activation. chemrxiv.orgnih.gov Studies have implicated BPMOs in a variety of Pd-catalyzed C-C and C-N bond-forming reactions. chemrxiv.org The use of secondary phosphine oxides as pre-ligands is also a known strategy in palladium-catalyzed coupling reactions. nih.gov For example, dialkylphosphine oxides are suitable ligands for a range of cross-coupling reactions involving aryl chlorides, which are often challenging substrates. rsc.orgscispace.com

Table 1: Selected Palladium-Catalyzed Cross-Coupling Reactions Utilizing Phosphine Oxide Ligand Systems

Reaction Type Role of Phosphine Oxide Finding
Suzuki-Miyaura Coupling Stabilizing Ligand Prevents catalyst decomposition and improves reproducibility, especially with electron-rich substrates. nih.gov
C-N Coupling Active Ligand (BPMO) In-situ mono-oxidation of bisphosphine ligand is critical for an efficient and robust catalytic cycle. rsc.org
C-H Arylation Active Ligand (BPMO) The hemilabile BPMO ligand allows for base coordination, which is necessary for the turnover-limiting step. chemrxiv.orgnih.gov
General Cross-Coupling Pre-Ligand (SPO) Effective for challenging substrates like aryl chlorides. scispace.com

Catalyst Activation and Robustness in Catalytic Cycles

A key finding in modern palladium catalysis is that the mono-oxidation of bidentate bis-phosphine ligands is a critical step for catalyst activation. nih.gov When a Pd(II) salt is used as a precatalyst with a bisphosphine ligand, an internal redox reaction can occur, generating the active Pd(0) species and the corresponding bisphosphine mono-oxide (BPMO). chemrxiv.org

Kinetic, spectroscopic, and computational studies have confirmed that the BPMO is often the ligand present in the active catalyst, not the original bisphosphine. rsc.orgnih.gov The phosphine oxide group acts as a hemilabile donor; it can temporarily dissociate from the metal center. chemrxiv.orgrsc.org This dissociation opens a coordination site, which is essential for steps like substrate binding or the coordination of a base required for proton abstraction. chemrxiv.org This hemilability contributes to catalyst robustness and can prevent the formation of inhibited or inactive catalyst states, such as those that might form from the presence of excess, strongly-binding bisphosphine ligand. rsc.orgnih.gov Rationally designed precatalysts using pre-formed BPMO ligands have been shown to allow for reliable and complete catalyst activation, leading to lower catalyst loadings and more robust reactions. rsc.org

Organocatalytic Applications of Phosphine Oxides

Beyond their role as ligands for transition metals, phosphine oxides are emerging as catalysts in their own right in the field of organocatalysis. While N-oxides are widely used as Lewis base organocatalysts, phosphine oxides have been explored less frequently but show significant potential. researchgate.net

For example, phenolic phosphine oxides have been developed as metal-free catalysts for the activation of C–O bonds in alcohols, enabling reactions akin to the Mitsunobu reaction without the need for additional reagents. mdpi.com In other applications, main-group Lewis pairs consisting of a Lewis acid like B(C₆F₅)₃ and a Lewis base have been used to catalyze the addition of secondary phosphine oxides to allenoates, generating valuable alkenylphosphorus compounds. acs.org Furthermore, a direct, metal-free nucleophilic substitution of primary alcohols with secondary phosphine oxides has been achieved using trimethyliodosilane (TMSI) as a catalyst, providing a green method for synthesizing tertiary phosphine oxides. rsc.org

Mechanistic Studies of Bis(1-methylpropyl)phosphine Oxide in Catalysis

The catalytic activity of ligands like bis(1-methylpropyl)phosphine oxide is understood through several key mechanistic principles.

Tautomerism : As a secondary phosphine oxide (SPO), it exists in equilibrium with its phosphinous acid (PA) tautomer. Metal coordination can shift this equilibrium, allowing the ligand to bind as a trivalent phosphine, which is crucial for forming the initial metal complex. rsc.orgresearchgate.net

Catalyst Activation via Oxidation : In many palladium-catalyzed reactions, the active catalyst is not formed from the SPO directly but from the mono-oxidation of a related bisphosphine ligand to a bisphosphine mono-oxide (BPMO). chemrxiv.orgnih.gov Kinetic studies have shown that this oxidation is essential for catalyst activation and is not a deactivation pathway. rsc.orgnih.gov

Hemilability : The phosphine oxide moiety in a coordinated BPMO ligand is a weaker donor than the phosphine group. rsc.org This difference allows the P=O bond to the metal to be labile. This "hemilabile" character is mechanistically vital, as the dissociation of the phosphine oxide arm creates a vacant coordination site on the metal. chemrxiv.org This site is then available for the binding of substrates or bases, facilitating key steps in the catalytic cycle such as concerted metalation-deprotonation (CMD) or reductive elimination. chemrxiv.org

Inhibition Avoidance : The presence of excess, strongly coordinating bisphosphine ligands can inhibit catalysis by occupying coordination sites and preventing the reaction from proceeding. rsc.orgnih.gov The in-situ conversion to the less strongly coordinating, hemilabile BPMO ligand circumvents this inhibition, leading to a more robust and efficient catalytic system. rsc.org

These mechanistic features collectively explain the profound impact that the phosphine oxide functionality, whether in a simple SPO or a more complex BPMO, has on the efficacy and robustness of modern catalytic transformations.

Understanding Ligand-Metal Interactions and Activation Pathways

The utility of bis(1-methylpropyl)phosphine oxide, also known as di-sec-butylphosphine oxide, as a ligand in transition metal catalysis is fundamentally governed by the nature of its interaction with the metal center. These interactions, influenced by both electronic and steric factors, are crucial in defining the catalyst's activation pathway and subsequent reactivity.

Phosphine oxides are generally considered weak or labile ligands for late-transition metals. nih.gov However, their coordination to metal centers, such as palladium, has been shown to have a significant stabilizing effect on the catalyst. nih.gov This stabilization can prevent the aggregation of metal nanoparticles into inactive bulk metal, often observed as palladium black, thereby maintaining the catalytic activity over the course of the reaction. nih.gov

The interaction between the phosphine oxide and the metal occurs through the lone pair of electrons on the oxygen atom. The strength of this M-O bond is influenced by the electronic properties of the substituents on the phosphorus atom. bohrium.com The two 1-methylpropyl (sec-butyl) groups in bis(1-methylpropyl)phosphine oxide are electron-donating alkyl groups. Generally, alkyl-substituted phosphine oxides are more electron-rich and thus more basic compared to their aryl-substituted counterparts. wikipedia.org This increased basicity can lead to a stronger interaction with the metal center.

The steric bulk of the 1-methylpropyl groups also plays a critical role. While not as sterically demanding as the tert-butyl groups in the more commonly studied di-tert-butylphosphine (B3029888) oxide, the branched nature of the sec-butyl groups still imparts significant steric hindrance around the phosphorus center. This steric bulk can influence the coordination geometry of the metal complex and the accessibility of the metal center to substrates, thereby affecting the selectivity of the catalytic reaction. nih.gov

Catalyst activation pathways involving phosphine oxide ligands can be multifaceted. In some palladium-catalyzed cross-coupling reactions, phosphine oxides are not merely spectator ligands but are believed to be involved in the formation of the active catalytic species. nih.gov For instance, they can facilitate the reduction of a Pd(II) precatalyst to the active Pd(0) species. The hemilabile nature of the phosphine oxide ligand, where the M-O bond can reversibly dissociate, can be crucial in providing a vacant coordination site on the metal for the oxidative addition of substrates, a key step in many catalytic cycles. researchgate.net

Interactive Data Table: Comparison of Steric and Electronic Parameters of Common Phosphine Ligands

While specific experimental data for bis(1-methylpropyl)phosphine is scarce, the following table provides a comparison with other common phosphine ligands to illustrate the general trends in steric and electronic properties that would influence its coordination behavior. The values for bis(1-methylpropyl)phosphine are estimated based on trends observed for similar alkyl phosphines.

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
PPh₃ (Triphenylphosphine)1452068.9
PCy₃ (Tricyclohexylphosphine)1702056.4
P(t-Bu)₃ (Tri-tert-butylphosphine)1822056.1
P(sec-Bu)₃ (Tri-sec-butylphosphine) (estimated) ~175 ~2057

Note: The Tolman Electronic Parameter (TEP) is a measure of the electron-donating ability of a phosphine ligand, with lower values indicating stronger electron donation. The Tolman Cone Angle is a measure of the steric bulk of the ligand.

Oxygen Transfer Processes in Catalytic Cycles

Oxygen atom transfer (OAT) is a fundamental reaction in many catalytic processes, particularly in oxidation reactions. rsc.org In the context of catalysis involving bis(1-methylpropyl)phosphine oxide, this process typically involves the oxidation of the corresponding phosphine, di-sec-butylphosphine, to the phosphine oxide. This transformation is often the driving force for a variety of synthetic transformations, including the Wittig, Mitsunobu, and Staudinger reactions. mdpi.com

In catalytic cycles where the phosphine is used as a catalyst, the resulting phosphine oxide is a byproduct. For the process to be truly catalytic, the phosphine oxide must be reduced back to the phosphine in situ. ru.nl However, phosphine oxides can also play a more direct role in catalytic oxygen transfer reactions.

Metal-oxo complexes are key intermediates in many oxidation reactions catalyzed by transition metals. nih.gov These complexes can transfer an oxygen atom to a substrate, and the resulting reduced metal center is then re-oxidized in a subsequent step of the catalytic cycle. A phosphine can act as the oxygen acceptor in such a cycle, being converted to the corresponding phosphine oxide.

The general mechanism for a metal-catalyzed oxygen transfer to a phosphine can be depicted as follows:

Formation of a Metal-Oxo Species: The active metal catalyst is oxidized to form a metal-oxo complex.

Oxygen Atom Transfer: The metal-oxo species reacts with a phosphine (e.g., di-sec-butylphosphine), transferring an oxygen atom to the phosphine to form the phosphine oxide (bis(1-methylpropyl)phosphine oxide) and regenerating the reduced metal catalyst.

The facility of this oxygen transfer is influenced by the properties of the phosphine. More nucleophilic phosphines, such as alkylphosphines like di-sec-butylphosphine, generally react more readily with electrophilic oxygen sources. rsc.org

While direct catalytic cycles where bis(1-methylpropyl)phosphine oxide itself acts as an oxygen transfer agent are less common, its formation from the corresponding phosphine is a critical step in many catalytic processes. The thermodynamic stability of the P=O bond in the phosphine oxide often provides the driving force for these reactions. ru.nl

Interactive Data Table: Bond Dissociation Enthalpies (BDEs) Relevant to Oxygen Transfer

The strength of the P=O bond is a key thermodynamic parameter in oxygen transfer reactions. The following table provides typical bond dissociation enthalpies to illustrate the thermodynamic driving force for the formation of phosphine oxides.

BondBond Dissociation Enthalpy (kcal/mol)
P=O in R₃PO~130-140
O-O in H₂O₂~51
Metal-Oxo (M=O)Varies widely (e.g., ~115 for some Mo=O)

These values are approximate and can vary depending on the specific substituents (R) and the metal center (M).

The high bond dissociation enthalpy of the P=O bond indicates that its formation is a highly exothermic process, which can drive catalytic cycles forward.

Applications of Bis 1 Methylpropyl Phosphine Oxide in Separation Science

Liquid-Liquid Extraction of Metal Ions

The separation of rare earth elements (REEs) is a challenging task due to their similar chemical properties. Solvent extraction using organophosphorus reagents is a cornerstone of industrial REE separation. Synergistic extraction systems, often combining an acidic extractant with a neutral one like a phosphine (B1218219) oxide, have been shown to enhance both extraction efficiency and selectivity.

While there is extensive literature on the use of various phosphine oxides in REE separation, specific research detailing the performance of bis(1-methylpropyl)phosphine oxide in the selective extraction of individual or groups of REEs is not prominently featured in the available scientific literature. General principles suggest it could function as a synergist, but without dedicated studies, its specific impact on separation factors between different REEs remains unquantified.

The extraction of uranium from acidic leach liquors is a critical step in the nuclear fuel cycle. Phosphine oxides, particularly in synergistic combination with acidic extractants like di-(2-ethylhexyl)phosphoric acid (D2EHPA), are well-established for this purpose.

Wet-process phosphoric acid is a significant secondary resource for uranium. The high acidity and presence of various impurities make this a challenging medium for selective uranium recovery. The so-called "D2EHPA/TOPO" process is a benchmark for uranium extraction from phosphoric acid. While this highlights the general utility of phosphine oxides, specific studies substituting TOPO with bis(1-methylpropyl)phosphine oxide and detailing the outcomes are not widely reported. Therefore, no specific data tables on its performance in this medium can be presented.

Synergism in solvent extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction capabilities. This is a common theme in uranium extraction, where a neutral organophosphorus compound like a phosphine oxide is added to an acidic extractant. The neutral ligand typically displaces water molecules from the coordination sphere of the extracted metal-acidic extractant complex, leading to a more hydrophobic and thus more readily extracted species. Although this mechanism is well-understood, specific examples and quantitative data for synergistic systems employing bis(1-methylpropyl)phosphine oxide are not sufficiently documented in the reviewed literature to provide detailed research findings.

Thorium, often found in association with rare earth elements and uranium, is another actinide of interest in nuclear technology. Its extraction chemistry shares similarities with that of uranium, with organophosphorus compounds playing a key role. While various phosphine oxides have been investigated for thorium extraction, dedicated studies on the use of bis(1-methylpropyl)phosphine oxide, including data on its extraction efficiency and selectivity against other co-existing metals, are not extensively available.

Beyond actinides and lanthanides, phosphine oxides have been explored for the extraction of various other metal ions. For instance, the extraction of bismuth and antimony from acidic solutions has been reported using commercial extractants that are mixtures of trialkyl phosphine oxides. These studies demonstrate the potential of the phosphine oxide functional group for the extraction of these metals. However, research that isolates the performance of bis(1-methylpropyl)phosphine oxide for the extraction of bismuth and antimony, and provides specific data on its efficiency and the conditions required, is not found in the surveyed literature.

Uranium Extraction from Acidic Media

Design and Research of Phosphine Oxide-Functionalized Adsorbent Materials for Metal Recovery

To overcome some of the limitations of liquid-liquid extraction, such as solvent loss and environmental concerns, researchers have focused on developing solid-phase extraction materials. This involves immobilizing phosphine oxide functionalities onto solid supports to create adsorbent materials for metal recovery.

Polymers containing phosphine oxide groups can be synthesized through methods like free radical copolymerization. nih.gov These functionalized polymers are particularly useful for the removal, preconcentration, and recovery of various metal ions from aqueous solutions. nih.gov For instance, porous organic polymers (POPs) containing phosphine oxide groups have been fabricated to bind transition metals. nih.gov These materials can exhibit high surface areas and pore capacities, making them effective adsorbents. nih.gov The synthesis of such materials can involve the cross-linking of phosphine monomers followed by oxidation to generate the phosphine oxide groups, which serve as anchoring sites for metal ions. nih.gov

Research has explored various types of solid supports, including:

Polymeric Resins: Macroporous resins with a polyacrylic backbone and grafted phosphine oxide functionalities have been shown to be efficient in binding platinum group metals from highly acidic aqueous solutions containing high concentrations of other metals. researchgate.net

Silica-Based Materials: Silica has been modified by impregnating or immobilizing phosphine oxide compounds to create adsorbents for metal ions like Nd(III). nih.gov

Nanocomposites: Phosphine-functionalized magnetic nanocomposites have been utilized as adsorbents for palladium ions. nih.gov

The general approach for synthesizing these materials often involves either the polymerization of monomers already containing the phosphine oxide group or the post-synthesis modification of a pre-formed polymer or material to introduce the functional group. nih.govnih.gov

Table 3: Examples of Phosphine Oxide-Functionalized Adsorbent Materials

Adsorbent TypeTarget Metal(s)Reference
Phosphine-functionalized PVA/SiO2 composite nanofiberManganese, Nickel nih.gov
Phosphine-based covalent organic material (P-COFs)Iodine nih.gov
Phosphine-functionalized magnetic nanocomposite (Fe3O4/SiO2/OPPh2)Palladium nih.gov
Porous organic polymers (POPs) with phosphine oxide groupsCobalt(II) nih.gov

Physicochemical Aspects of Solvent Extraction with Phosphine Oxides

Solvent extraction is a key technique for the separation of metal ions, and organophosphorus compounds, including phosphine oxides, are among the most common commercial extractants. mdpi.comnih.gov The effectiveness of bis(1-methylpropyl)phosphine oxide and other phosphine oxides in solvent extraction is governed by several physicochemical factors.

The basicity of the organophosphorus extractant is a crucial factor. The extraction efficiency for rare-earth elements generally follows the order of basicity: phosphine oxide > phosphinate > phosphonate (B1237965) > phosphate. nih.govkuleuven.be This is because the increased basicity of the P=O group leads to stronger coordination with the metal ion. nih.gov While phosphine oxides are often the most efficient extractants, their high extraction strength can sometimes lead to lower selectivity between different metal ions. nih.gov

Other structural features of the extractant molecule also play a significant role:

Alkyl Chain Length: For the same type of extractant, those with longer alkyl chains tend to show higher metal extraction efficiencies. kuleuven.be

Branching: Branched alkyl chains on the phosphorus atom can hinder the extraction process, likely due to steric effects. kuleuven.be

The composition of the aqueous phase is another critical variable. The pH of the solution can significantly influence the extraction efficiency. For example, in the extraction of some rare-earth elements with Cyanex 923 (a mixture of trialkylphosphine oxides), the extraction percentage increases as the pH rises from 1.0 to 5.0. mdpi.com This is attributed to the decreased concentration of H+ ions, which compete with the metal ions for the extractant. mdpi.com

The nature of the solvent system can also be altered to improve separation. It has been observed that using ethylene (B1197577) glycol instead of water in the solvent extraction of rare-earth elements with phosphine oxides can significantly enhance the separation factors between different metals. kuleuven.be

Computational and Theoretical Chemistry of Bis 1 Methylpropyl Phosphine Oxide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of phosphine (B1218219) oxides. These methods provide insights into molecular geometries, bond properties, and orbital energies.

Ab initio and DFT calculations have been employed to study the electronic structure of simple phosphine oxides like phosphine oxide (H₃PO) and trimethylphosphine (B1194731) oxide (Me₃PO). rsc.org These studies reveal that the phosphorus-oxygen (P-O) bond possesses significant σ- and π-bonding character. rsc.org The π-bonding involves the phosphorus 3d-orbitals to a large extent, which influences the bond's strength and polarity. rsc.org For secondary phosphine oxides, it is predicted that they are more stable than their trivalent tautomers (HOPR₂). researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. While specific values for bis(1-methylpropyl)phosphine oxide are not available, DFT studies on related organophosphorus compounds provide a framework for understanding its electronic characteristics.

Table 1: Representative Calculated Electronic Properties of Analogous Phosphine Oxides

Compound Method HOMO Energy (eV) LUMO Energy (eV) P=O Bond Length (Å)
Phosphine Oxide (H₃PO) SCF MO - - 1.4854 (crystal structure of a related compound) mdpi.com
Trimethylphosphine Oxide SCF MO - - -

Mechanistic Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of reactions involving phosphine oxides. These studies can map out reaction pathways, identify transition states, and calculate activation barriers, thereby providing a detailed understanding of how a reaction proceeds.

For instance, in catalysis, secondary phosphine oxides can exist in tautomeric equilibrium with phosphinous acids (PAs). rsc.orgresearchgate.net Metal coordination can shift this equilibrium, allowing the compound to act as a trivalent phosphine ligand. rsc.orgresearchgate.net Computational studies can model this tautomerization and its effect on the catalytic cycle.

In the context of palladium-catalyzed cross-coupling reactions, computational studies have shown that the in-situ oxidation of a bisphosphine ligand to its mono-oxide can be crucial for catalyst activation. researchgate.netchemrxiv.org The hemilabile nature of the phosphine oxide group, where it can coordinate and de-coordinate from the metal center, can be essential for the catalytic process. chemrxiv.org DFT calculations can help rationalize the catalytic behavior by comparing the energetics of pathways involving the phosphine versus the phosphine oxide complex. nih.gov

While a specific mechanistic study for a reaction catalyzed by bis(1-methylpropyl)phosphine oxide was not identified, the principles derived from studies on other phosphine oxide systems are highly relevant. Computational modeling could be used to investigate its role in reactions like the Wittig, Mitsunobu, or Staudinger reactions, where phosphine oxides are formed as byproducts. cardiff.ac.uk

Structure-Reactivity Relationship Studies in Catalysis and Extraction

Structure-reactivity relationship (SRR) studies aim to connect the chemical structure of a molecule with its performance in a particular application, such as catalysis or solvent extraction. Computational chemistry plays a key role in developing these relationships by calculating descriptors that quantify molecular properties.

In catalysis, the electronic and steric properties of phosphine oxide ligands, which can be derived from computational models, are correlated with catalytic activity and selectivity. rsc.orgacs.org For example, the tautomeric equilibrium of secondary phosphine oxides is influenced by the nature of the substituents on the phosphorus atom, which in turn affects their coordination chemistry and catalytic performance. researchgate.net

In the field of solvent extraction, particularly for rare-earth elements, computational approaches are used to design novel ligands with enhanced extraction efficiency. nih.govmdpi.com For bis-phosphine oxides, computer-aided molecular design can screen millions of potential ligand geometries to identify candidates that are structurally organized for optimal complexation with metal ions. nih.govmdpi.com The ranking of these ligands based on molecular mechanics can be consistent with solution-phase free energies of complexation obtained from DFT. nih.govmdpi.com

Analysis of Ligand Electronic and Steric Parameters for Performance Prediction

To predict the performance of a phosphine-based ligand like bis(1-methylpropyl)phosphine oxide in catalysis, its electronic and steric properties are often quantified using various parameters. These parameters can be calculated computationally and used to build predictive models.

Electronic Parameters: The Tolman Electronic Parameter (TEP) is a widely used measure of the electron-donating or -withdrawing ability of a phosphine ligand. wikipedia.org It is experimentally determined from the C-O stretching frequency of a [LNi(CO)₃] complex. wikipedia.org DFT calculations can be used to compute these vibrational frequencies and thus predict TEP values for new ligands. nih.gov Generally, more electron-donating phosphines (with lower TEP values) can lead to more active catalysts in certain reactions. For dialkylphosphine oxides, the substituents would be expected to make them strong electron donors.

Steric Parameters: The steric bulk of a ligand is also a critical factor in determining catalytic performance. Several parameters are used to quantify this, including:

Tolman's Cone Angle (θ): This parameter measures the solid angle occupied by the ligand at a defined distance from the metal center. nih.gov

Buried Volume (%Vbur): This represents the percentage of the volume of a sphere around the metal that is occupied by the ligand. nih.gov

These parameters can be computed from molecular mechanics or DFT-optimized geometries. nih.govnsf.gov Structure-reactivity studies have shown that for some reactions, a larger cone angle correlates with higher yield, while for others, ligands with large buried volumes can be ineffective. nih.gov

Table 2: Representative Steric and Electronic Parameters for Analogous Phosphine Ligands

Ligand Tolman Electronic Parameter (TEP, cm⁻¹) Tolman Cone Angle (θ, °)
P(t-Bu)₃ 2056.1 182
PMe₃ 2064.1 118
PPh₃ 2068.9 145

Note: This table presents experimental data for common phosphine ligands to provide a comparative context for the likely electronic and steric properties of bis(1-methylpropyl)phosphine, the trivalent precursor to the oxide. The sec-butyl groups would be expected to impart steric bulk between that of methyl and tert-butyl groups.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complexation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the study of phosphine (B1218219) oxides, offering non-invasive and detailed structural information in solution. magritek.com It is particularly powerful for investigating the formation of complexes and elucidating reaction pathways.

³¹P NMR spectroscopy is exceptionally sensitive to the local electronic and steric environment of the phosphorus nucleus, making it the primary method for characterizing phosphine oxides and their derivatives. The chemical shift (δ) in a ³¹P NMR spectrum provides direct information about the oxidation state and coordination of the phosphorus atom. For phosphine oxides, the phosphorus center is pentavalent, and its chemical shift is highly influenced by the nature of the substituents, the solvent, and coordination to other species, such as metal ions or hydrogen bond donors. tamu.edursc.org

Coordination of a phosphine oxide to a metal center typically results in a downfield shift of the ³¹P NMR signal, indicating a change in the electronic environment of the phosphorus atom due to the donation of electron density from the phosphoryl oxygen to the metal. soton.ac.uk The magnitude of this coordination shift can provide insights into the strength of the ligand-metal bond. Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei (e.g., ¹H, ¹³C, or metals like ¹⁹⁵Pt or ¹⁰³Rh) provides valuable information about molecular connectivity through the analysis of coupling constants (J-coupling). researchgate.net For example, ¹³C NMR spectra of phosphine oxides often show characteristic P-C coupling constants, which can help in assigning carbon signals adjacent to the phosphorus atom. researchgate.netrsc.org

The following table presents typical ³¹P NMR chemical shifts for various phosphine oxides, illustrating the influence of substituents and chemical environment.

Compound NameFormulaSolvent³¹P Chemical Shift (δ, ppm)
Tributylphosphine oxideBu₃P=OC₆D₆41.50
Tributylphosphine oxideBu₃P=OCDCl₃44.15
Triphenylphosphine (B44618) oxidePh₃P=OCD₂Cl₂42.0
Bis(2,4,6-trimethylphenyl)phosphine oxide(Mesityl)₂HP=O-10.1
Tris(hydroxymethyl)phosphine oxide(HOCH₂)₃P=OD₂O48.9

This table is generated based on data from multiple sources. tamu.edusoton.ac.ukresearchgate.netnih.gov

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions involving phosphine oxides. magritek.com By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of products and intermediates. In the context of bis(1-methylpropyl)phosphine oxide, this could involve monitoring its formation from the corresponding phosphine or its participation in complexation reactions.

For instance, the oxidation of a phosphine to its corresponding phosphine oxide can be readily followed by ³¹P NMR. magritek.com A typical experiment would show the signal corresponding to the phosphine decreasing in intensity over time, while a new signal at a different chemical shift, corresponding to the phosphine oxide, appears and grows. magritek.com This allows for the determination of reaction kinetics and the identification of any transient phosphorus-containing intermediates. magritek.comuni-bonn.de

Variable-temperature (VT) NMR studies are also crucial for investigating dynamic processes such as conformational changes or ligand exchange in metal complexes. nih.gov For paramagnetic complexes, ¹H NMR spectra can be broad, but VT-NMR can reveal information about dynamic equilibria. nih.gov As the temperature is lowered, dynamic processes may slow down on the NMR timescale, leading to the resolution of distinct signals for different conformers or species in equilibrium. nih.gov

X-ray Crystallography for Molecular and Supramolecular Structure Determination of Complexes

Single-crystal X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional arrangement of atoms in the solid state. For complexes involving phosphine oxide ligands like bis(1-methylpropyl)phosphine oxide, this technique is invaluable for determining precise bond lengths, bond angles, coordination geometries, and intermolecular interactions. researchgate.netd-nb.infomdpi.comchemrxiv.org

Crystallographic analysis of phosphine oxide-metal complexes reveals key structural features, such as:

Coordination Mode: It confirms that coordination typically occurs through the phosphoryl oxygen atom.

Bond Lengths: A key parameter is the P=O bond length, which often elongates upon coordination to a metal center, providing evidence of the ligand-metal interaction.

Coordination Geometry: It establishes the geometry around the metal center (e.g., octahedral, tetrahedral), which is dictated by the metal ion, the phosphine oxide ligand, and other co-ligands. d-nb.infomdpi.com

Supramolecular Assembly: It elucidates how individual complex molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonding or van der Waals forces that build the supramolecular architecture. d-nb.info

The following table provides examples of structural data obtained from X-ray crystallography for metal complexes with phosphine oxide ligands.

ComplexMetal Center GeometryP=O Bond Length (Å)O-M Bond Length (Å)
trans-[PdCl₂{P(OH)(cyclo-C₅H₈-1-OH)₂}₂]Square Planar--
[Yb(HdppmO₂)₃]Distorted Octahedral--
PdII(BPMO)(Aryl)(I)Square Planar--
Bis(2,4,6-trimethylphenyl)phosphine oxide-1.4854(13)-

This table is generated based on data from multiple sources. researchgate.netd-nb.infomdpi.comchemrxiv.org

Spectroscopic Techniques for Ligand-Metal Interaction Studies

While NMR and X-ray crystallography provide foundational structural data, other spectroscopic techniques are employed to further probe the nuances of ligand-metal interactions in phosphine oxide complexes. nih.govunibas.it

Infrared (IR) Spectroscopy: This technique is particularly sensitive to changes in the vibrational frequency of the P=O bond upon complexation. The P=O stretching vibration in a free phosphine oxide typically appears as a strong band in the IR spectrum. Upon coordination to a metal ion, this band shifts to a lower frequency (a redshift), which is a direct consequence of the weakening of the P=O bond due to the donation of electron density from the oxygen to the metal. soton.ac.uk The magnitude of this shift can be correlated with the strength of the metal-oxygen interaction.

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals or lanthanides, UV-Vis absorption spectroscopy can provide information about the electronic transitions within the complex. Changes in the absorption spectra upon complexation can be used to study the formation and stoichiometry of the complexes in solution.

Luminescence Spectroscopy: When phosphine oxide ligands are complexed with certain lanthanide ions (e.g., Europium, Terbium) or other emissive metal centers, the resulting complexes can exhibit unique photoluminescent properties. nih.gov Luminescence spectroscopy can be used to study energy transfer processes between the ligand and the metal ion and to characterize the coordination environment of the metal. nih.govstaffs.ac.uk

These techniques, used in concert, provide a comprehensive picture of the structural and electronic properties of bis(1-methylpropyl)phosphine oxide and its behavior as a ligand in coordination chemistry.

Q & A

Basic: What synthetic methodologies are recommended for preparing bis(1-methylpropyl)phosphine oxide with high purity, and how can side reactions be minimized?

Methodological Answer:

  • Oxidation of Phosphines : Start with bis(1-methylpropyl)phosphine, and oxidize it using controlled amounts of hydrogen peroxide or ozone in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent over-oxidation .
  • Side Reaction Mitigation : Use inert atmospheres (N₂/Ar) to avoid hydrolysis. Monitor reaction progress via ³¹P NMR to detect intermediates like phosphinic acids .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures removes byproducts. Purity >98% is achievable, as validated by GC-MS .

Basic: What spectroscopic and analytical techniques are optimal for characterizing bis(1-methylpropyl)phosphine oxide?

Methodological Answer:

  • ³¹P NMR : Primary tool for confirming the P=O bond (δ ~25–35 ppm). Compare with reference spectra of structurally analogous compounds like dibutylphosphine oxide .
  • X-ray Crystallography : Resolves steric effects of the 1-methylpropyl groups. For example, bis(2,4,6-trimethylphenyl)phosphine oxide’s crystal structure revealed distorted tetrahedral geometry around phosphorus .
  • IR Spectroscopy : P=O stretching vibrations appear at 1150–1250 cm⁻¹. Differentiate from phosphine sulfides or selenides .
  • Elemental Analysis : Validate C, H, and P content (±0.3% error margin) .

Basic: What safety protocols are critical when handling bis(1-methylpropyl)phosphine oxide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Management : Collect residues in sealed containers labeled “halogenated organophosphorus waste.” Neutralize with dilute NaOH before disposal .
  • Spill Response : Absorb with vermiculite, place in a ventilated area, and consult hazardous material protocols .

Advanced: How can researchers resolve discrepancies in NMR or crystallographic data for phosphine oxides?

Methodological Answer:

  • Data Cross-Validation : Compare ¹H/¹³C NMR shifts with computational predictions (DFT calculations, Gaussian software) .
  • Dynamic NMR Studies : Assess conformational flexibility (e.g., hindered rotation of bulky substituents) causing split signals .
  • Crystallographic Refinement : Use software like SHELXL to model disorder in alkyl chains. For example, bis(2,4,6-trimethylphenyl)phosphine oxide showed 10% disorder in methyl groups .

Advanced: What computational methods predict the reactivity of bis(1-methylpropyl)phosphine oxide in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density at phosphorus. Fukui indices identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-exchange dynamics in transition-metal complexes (e.g., Pd or Ru catalysts) to evaluate steric effects .
  • Solvent Modeling : Use COSMO-RS to predict solubility and stability in polar aprotic solvents like DMF .

Advanced: How does steric hindrance from 1-methylpropyl substituents influence coordination chemistry?

Methodological Answer:

  • Comparative Studies : Synthesize analogous ligands (e.g., bis(2-methylphenyl)phosphine oxide) and compare coordination constants with metal ions (e.g., Cu²⁺, Pd⁰) via titration calorimetry .
  • X-ray Analysis : Crystal structures of metal complexes (e.g., [Pd(bis(1-methylpropyl)PO)₂Cl₂]) reveal bond angles and steric crowding .
  • Catalytic Testing : Evaluate turnover frequency (TOF) in cross-coupling reactions. Bulky ligands often reduce activity but improve selectivity .

Advanced: What strategies optimize the use of bis(1-methylpropyl)phosphine oxide in asymmetric synthesis?

Methodological Answer:

  • Chiral Derivatization : Convert to a phosphonite ester with a chiral alcohol (e.g., (R)-BINOL) and test enantioselectivity in Staudinger reactions .
  • Co-Crystal Screening : Co-crystallize with chiral amines to induce asymmetry. Monitor via circular dichroism (CD) .
  • Kinetic Resolution : Use enantiopure catalysts to separate racemic mixtures. Track enantiomeric excess (ee) via chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.